2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Description
Properties
CAS No. |
21398-11-8 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H14N2O4/c1-7-13-14-12(18-7)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-6H,1-4H3 |
InChI Key |
YFKUBFVGBMKALM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides, in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
1,3,4-Oxadiazoles are prone to nucleophilic attack at the carbon atoms (positions 2 and 5) due to their relatively low electron density . This property makes them suitable for various substitution reactions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Basic conditions, nucleophile (e.g., OH-) | Substituted oxadiazoles |
Electrophilic Substitution Reactions
Although less common, electrophilic substitutions can occur at the nitrogen atoms under specific conditions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Electrophilic Substitution | Acidic conditions, electrophile (e.g., NO2+) | Substituted oxadiazoles |
Ring Cleavage Reactions
1,3,4-Oxadiazoles can undergo ring cleavage reactions, especially under acidic or basic conditions, leading to the formation of hydrazine derivatives.
| Reaction Type | Conditions | Products |
|---|---|---|
| Ring Cleavage | Acidic or basic conditions | Hydrazine derivatives |
Biological Activities
Oxadiazoles, including derivatives like 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, have shown promising biological activities such as anticancer and antimicrobial effects .
| Biological Activity | Test System | Results |
|---|---|---|
| Anticancer Activity | MTT assay against cancer cell lines | Variable IC50 values |
| Antimicrobial Activity | Agar diffusion method against bacterial strains | Inhibition zones observed |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole exhibits antimicrobial properties. A study indicated that derivatives of oxadiazoles have shown effectiveness against a range of bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .
Anticancer Properties
Another significant application is in cancer research. Oxadiazole derivatives have been investigated for their ability to inhibit tumor growth. In vitro studies revealed that 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can induce apoptosis in cancer cells by activating specific signaling pathways .
Neuroprotective Effects
Recent findings suggest neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential for treatment strategies in conditions like Alzheimer's disease .
Agricultural Applications
Pesticide Development
The compound's ability to act as a pesticide has been explored due to its effectiveness against various pests. Studies have shown that formulations containing 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can significantly reduce pest populations while being less toxic to beneficial insects .
Plant Growth Regulation
Additionally, this oxadiazole derivative has been evaluated for its role as a plant growth regulator. Trials indicated enhanced growth rates and yield in crops treated with the compound compared to controls. The mechanism appears to involve modulation of plant hormone levels .
Material Science Applications
Polymer Chemistry
In material science, 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under heat and UV exposure .
Fluorescent Materials
The compound's unique structure allows it to be used in the development of fluorescent materials. Its photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The presence of the 3,4,5-trimethoxyphenyl group is critical for its biological activity, as it enhances the compound’s ability to bind to tubulin .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Activities
Structure-Activity Relationship (SAR) Insights
Position 2 Substitutions :
- Methylsulfonyl vs. Benzylsulfinyl : Methylsulfonyl derivatives exhibit superior antifungal activity (EC50: 19.9 µg/mL) compared to benzylsulfinyl analogs, which show similar potency but reduced stability .
- Sulfanyl vs. Sulfonyl : Replacement of sulfonyl with sulfanyl groups (e.g., sulfanyl acetamide in ) reduces antifungal efficacy, highlighting the necessity of the sulfonyl group for optimal activity.
Position 5 Substitutions :
- The 3,4,5-trimethoxyphenyl group is pivotal for broad-spectrum antifungal activity. Analogues with fewer methoxy groups (e.g., 3,4-dimethoxyphenyl) exhibit reduced potency, as seen in anti-inflammatory and antimicrobial studies .
Core Modifications :
- Dihydro-1,3,4-oxadiazole Derivatives : Saturation of the oxadiazole ring (e.g., 2,3-dihydro derivatives in ) shifts bioactivity toward antitumor effects, suggesting that aromaticity is critical for antifungal action.
Biological Activity
2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : CHNO
- Molecular Weight : 387.39 g/mol
- Density : 1.29 g/cm³
- Boiling Point : 521°C at 760 mmHg
- Flash Point : 268.9°C
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole. Research indicates that compounds within this class exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC Values : The compound demonstrated IC values ranging from 0.032 to 16 μM against different cancer types, indicating strong potency in inhibiting tumor growth .
- Mechanism of Action : The mechanism involves the inhibition of key enzymes such as Histone Deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .
Antimicrobial Activity
Oxadiazole derivatives have also shown promising antimicrobial properties. The compound has been tested against several bacterial and fungal strains, revealing:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Exhibited antifungal activity against common pathogens .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of oxadiazoles have been well-documented:
- Inflammation Models : In vivo studies demonstrated a reduction in inflammatory markers in models of acute inflammation.
- Pain Relief : Compounds in this class have shown analgesic effects comparable to standard pain relief medications .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of various oxadiazole derivatives, including the target compound. The results showed that:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | HCT-15 (Colon Cancer) | 0.05 |
| 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | NCI-H460 (Lung Cancer) | 0.07 |
This indicates a strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
These results demonstrate significant antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, and how are structural features characterized?
- Methodological Answer : The compound is synthesized via cyclocondensation of substituted hydrazides with carbon disulfide in acidic conditions, followed by derivatization. Key steps include refluxing in ethanol or methanol with catalysts like KOH. Yields (67–94%) depend on substituents and reaction time. Structural characterization employs IR spectroscopy (C=N and C-O-C stretches at 1610–1650 cm⁻¹ and 1250–1280 cm⁻¹, respectively), ¹H/¹³C NMR (methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm), and mass spectrometry (molecular ion peaks confirming molecular weight). X-ray crystallography resolves stereochemistry for derivatives .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization (ethanol/water) ensures purity (>95%). Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.3% of theoretical values) validate composition. Differential scanning calorimetry (DSC) confirms melting points (e.g., 106–110°C for chloromethyl derivatives) .
Advanced Research Questions
Q. How can the biological activity of this compound against fungal pathogens be evaluated?
- Methodological Answer : Antifungal activity is assessed using in vitro microdilution assays against Fusarium oxysporum and other fungi. EC₅₀ values (19.9–93.3 µg/mL) are calculated via linear regression (GraphPad Prism) from dose-response curves. Positive controls (hymexazol) and negative controls (DMSO) are included. Bioassays reveal derivatives with 2-(methylsulfonyl) substituents exhibit superior activity due to enhanced membrane permeability .
Q. What biochemical pathways are implicated in its antifungal mechanism?
- Methodological Answer : The compound disrupts fungal ergosterol biosynthesis by inhibiting lanosterol 14α-demethylase (CYP51), confirmed via enzyme inhibition assays (IC₅₀ = 29.89 µg/mL). Molecular dynamics simulations show hydrophobic interactions with the enzyme's heme-binding pocket. ROS generation assays (DCFH-DA staining) corroborate oxidative stress induction in fungal hyphae .
Q. How do molecular docking studies elucidate interactions with target enzymes?
- Methodological Answer : Docking (AutoDock Vina) using PDB:1EA1 (CYP51) identifies key binding residues (Leu121, Tyr131). The oxadiazole ring forms π-π interactions with Phe255, while methoxy groups hydrogen-bond to Thr311. Binding energies (ΔG = −8.2 kcal/mol) correlate with experimental IC₅₀ values. MD simulations (100 ns) validate stability of the enzyme-ligand complex .
Q. What structural modifications enhance its bioactivity?
- SAR Insights :
- Core Modifications : Sulfonyl groups at position 2 improve antifungal activity (EC₅₀ = 19.9 µg/mL vs. 93.3 µg/mL for sulfinyl analogs).
- Substituent Effects : 3,4,5-Trimethoxyphenyl at position 5 enhances lipophilicity (logP = 2.8), improving membrane penetration.
- Hybrid Derivatives : Conjugation with thiadiazole (e.g., 2-sulfonyl-1,3,4-thiadiazole) broadens antimicrobial spectra .
Q. How does its bioactivity compare to structural analogs?
- Comparative Analysis :
- Analog 1 : 5-(3,4-Dimethoxyphenyl) derivatives show reduced activity (EC₅₀ = 45.7 µg/mL) due to lower logP (2.1).
- Analog 2 : Pyrazole-fused oxadiazoles exhibit dual antifungal/anticancer activity (IC₅₀ = 12.3 µM for HCT116 cells) but higher cytotoxicity (CC₅₀ = 28.4 µM for L-02 cells).
- Key Advantage : The 3,4,5-trimethoxy motif optimizes steric and electronic interactions with fungal targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
